molecular formula C26H21BrO4 B12046123 ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B12046123
M. Wt: 477.3 g/mol
InChI Key: BQTULJMUGNXMJO-FMIVXFBMSA-N
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Description

Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Phenylation: The addition of a phenyl group to the compound.

    Esterification: The formation of the ethyl ester functional group.

    Alkylation: The attachment of the propenyl group to the oxygen atom.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the ester group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C26H21BrO4

Molecular Weight

477.3 g/mol

IUPAC Name

ethyl 6-bromo-2-phenyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21BrO4/c1-2-29-26(28)24-20-16-23(30-15-9-12-18-10-5-3-6-11-18)21(27)17-22(20)31-25(24)19-13-7-4-8-14-19/h3-14,16-17H,2,15H2,1H3/b12-9+

InChI Key

BQTULJMUGNXMJO-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC/C=C/C3=CC=CC=C3)Br)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=CC3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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